2-Mercaptoethyl oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-sulfanylethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJWKKJHSZRQT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028048 | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59118-78-4 | |

| Record name | 2-Mercaptoethyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59118-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoethyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059118784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDJ7C8GBWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 2-Mercaptoethyl Oleate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-Mercaptoethyl oleate (CAS No. 59118-78-4), a thioester of significant interest in industrial applications, particularly in polymer manufacturing. We will delve into its fundamental chemical and physical properties, molecular structure, a robust synthesis protocol, and its established applications. This guide is intended for researchers, chemists, and formulation scientists who require a detailed understanding of this compound for developmental or manufacturing purposes.

Chemical Identity and Molecular Structure

This compound is an organosulfur compound classified as a thioester. It is formally the ester formed between oleic acid, a monounsaturated omega-9 fatty acid, and 2-mercaptoethanol. This unique structure, combining a long hydrophobic alkyl chain with a reactive thiol-ester linkage, dictates its physical properties and chemical utility.

Key identifiers for this compound are consolidated below:

-

Synonyms: Oleic acid 2-mercaptoethyl ester, (Z)-9-Octadecenoic acid 2-mercaptoethyl ester, mercaptoethyl oleate[2][4][8][9]

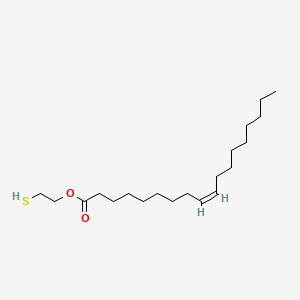

Caption: Chemical structure of 2-Mercaptoethyl (9Z)-octadec-9-enoate.

Physicochemical Properties

The physical characteristics of this compound are consistent with a long-chain fatty acid ester. It exists as an oily liquid with low water solubility, a direct consequence of its 18-carbon oleate backbone. These properties are critical for its application as a process aid and stabilizer in non-aqueous systems.

| Property | Value | Reference(s) |

| Appearance | Light yellow oily liquid | [3][10][11] |

| Boiling Point | 434.3 °C at 760 mmHg | [1][3] |

| Density | 0.926 g/cm³ | [1][3][10] |

| Flash Point | 277.9 °C | [1][3][10] |

| Solubility | Insoluble in water | [3][10] |

| Sulfur Content (SH%) | 9.0 - 9.8% | [3][10] |

| Acid Value | < 10 mg KOH/g | [3][10] |

Spectroscopic Profile for Structural Verification

For quality control and structural confirmation, a combination of spectroscopic techniques is essential. The following profile describes the expected spectral characteristics of this compound, which serves as a benchmark for analytical validation.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Key signals include:

-

A triplet around 5.3-5.4 ppm for the two vinyl protons (-CH=CH-).

-

A triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-).

-

Multiplets for the methylene group adjacent to the sulfur atom (-CH₂-SH).

-

A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O.

-

A complex series of multiplets for the aliphatic (CH₂)n chain between 1.2-1.6 ppm.

-

A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.

-

A strong, sharp absorption band around 1680-1710 cm⁻¹ , characteristic of the thioester carbonyl (C=O) stretch. This is at a lower wavenumber compared to a typical carboxylate ester (~1735-1750 cm⁻¹) due to the larger sulfur atom.

-

A peak around 3005-3015 cm⁻¹ corresponding to the C-H stretch of the cis-double bond.

-

Multiple peaks in the 2850-2960 cm⁻¹ region for the aliphatic C-H stretching of the long alkyl chain.

-

A weak absorption band near 2550-2600 cm⁻¹ for the S-H stretch of the thiol group.

-

-

Mass Spectrometry (MS) : Mass analysis is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 342.

-

Common fragmentation patterns would include cleavage at the ester linkage and fragmentation along the alkyl chain.

-

Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated to be 191.0 Ų and 192.7 Ų, respectively, which can aid in identification via ion mobility-mass spectrometry.[12]

-

Synthesis Protocol: Acid-Catalyzed Thioesterification

The most direct and industrially scalable synthesis of this compound is the acid-catalyzed condensation (Fischer-Speier esterification) of oleic acid with 2-mercaptoethanol.[13] This method is reliable and driven by the removal of water to shift the reaction equilibrium towards the product. The use of a catalyst like trifluoroacetic acid or a solid acid resin is effective under mild conditions.[14]

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reagents & Equipment:

-

Oleic Acid (1.0 eq)

-

2-Mercaptoethanol (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Experimental Procedure:

-

Causality: The Dean-Stark trap is critical. By azeotropically removing the water byproduct, it drives the reversible esterification reaction to completion according to Le Châtelier's principle.

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add oleic acid, toluene, and 2-mercaptoethanol.

-

Add the catalytic amount of p-TSA to the mixture.

-

Heat the reaction mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 4-8 hours).

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Self-Validation:

-

The resulting yellow oil should be analyzed using the spectroscopic methods outlined in Section 3 to confirm its identity and purity (typically >99%).

-

Industrial Applications

The primary and well-documented application of this compound is as a heat stabilizer intermediate.[2] It is a precursor in the synthesis of organotin heat stabilizers, which are essential additives in the manufacturing of polyvinyl chloride (PVC) and other plastic products.[2][3] The thiol functionality provides a site for reaction with tin compounds, while the long oleate chain imparts compatibility with the polymer matrix.

Based on its structure, potential secondary applications could include roles as:

-

A lubricity additive in industrial fluids.

-

A corrosion inhibitor.

-

A chemical intermediate for the synthesis of other functionalized surfactants or polymers.

Safety, Handling, and Storage

As with all mercaptans, proper handling of this compound is imperative due to its potent and offensive odor, even at very low concentrations.[15][16]

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.[17] Contaminated clothing should be removed and laundered separately.

-

Handling: Avoid contact with skin and eyes. Prevent the release of vapors into the work environment.[15] Take precautionary measures against static discharge.[17]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed to prevent the escape of odors and potential degradation.[17]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use powdered hypochlorite, as this can cause autoignition with mercaptans.

While some sources indicate the substance is not classified under GHS hazard criteria, standard precautions for thiols should always be followed due to their biological reactivity and overwhelming odor.[4]

References

-

Thioester and thioacid synthesis by acylation of thiols (thiolation) . Organic Chemistry Portal. Available at: [Link]

-

Full article: An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation . Taylor & Francis Online. Available at: [Link]

-

Thioester - Wikipedia . Wikipedia. Available at: [Link]

-

CAS 59118-78-4 this compound - Alfa Chemistry . Alfa Chemistry. Available at: [Link]

-

Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent . Organic Chemistry Portal. Available at: [Link]

-

Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem . National Institutes of Health. Available at: [Link]

-

Synthesis of thiol esters 3a-k starting from carboxylic acids 1a-f and... - ResearchGate . ResearchGate. Available at: [Link]

-

CAS NO. 59118-78-4 | this compound | Catalog AAB... . Arctom. Available at: [Link]

-

2-Mercaptoethyl (9Z)-9-octadecenoate - CAS Common Chemistry . CAS. Available at: [Link]

-

This compound | CAS 59118-78-4 | Chemical-Suppliers . Chemical-Suppliers.com. Available at: [Link]

-

This compound (C20H38O2S) - PubChemLite . PubChemLite. Available at: [Link]

-

MERCAPTOETHYL OLEATE - gsrs . FDA Global Substance Registration System. Available at: [Link]

-

Thiols | Safety Services - UCL – University College London . University College London. Available at: [Link]

-

THIOGLYCEROL - Sdfine . Sdfine. Available at: [Link]

-

Understanding Mercaptans: Knowledge for Industrial Safety - Interscan Corporation . Interscan Corporation. Available at: [Link]

-

Technical Specifications of this compound for Industrial Use . LookChem. Available at: [Link]

-

This compound for Chemical Industry CAS 59118-78-4 . Suzhou Senfeida Chemical Co., Ltd. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tnjchem.com [tnjchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | 59118-78-4 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | CAS 59118-78-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. se.sfdchinachem.com [se.sfdchinachem.com]

- 12. PubChemLite - this compound (C20H38O2S) [pubchemlite.lcsb.uni.lu]

- 13. Thioester - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 16. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]

- 17. cpchem.com [cpchem.com]

Introduction: The Versatility of a Bifunctional Molecule

An In-depth Technical Guide on the Research Applications of 2-Mercaptoethyl Oleate

In the landscape of materials science and biomedical research, molecules that offer dual functionality are invaluable tools for innovation. This compound (CAS 59118-78-4) is one such molecule, elegantly combining two distinct chemical moieties: a reactive thiol (-SH) head group and a long, unsaturated oleate (C18) hydrocarbon tail.[1][2] This unique structure positions it as a powerful linker and surface-modifying agent, enabling researchers to precisely engineer interfaces, functionalize nanomaterials, and construct sophisticated biocompatible systems.

The thiol group provides a robust anchor point, exhibiting a strong affinity for the surfaces of noble metals like gold, which is foundational for creating self-assembled monolayers (SAMs).[3] Simultaneously, the hydrophobic oleate tail, a derivative of the naturally occurring oleic acid, imparts critical properties for nanoparticle synthesis and stabilization in non-polar environments and serves as a biocompatible component in drug delivery formulations.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, will explore the core research applications of this compound. We will delve into the causality behind its use in surface science, nanotechnology, and biomedicine, providing detailed protocols and conceptual diagrams to illustrate its practical utility.

| Property | Value | Reference(s) |

| CAS Number | 59118-78-4 | [1][6] |

| Molecular Formula | C₂₀H₃₈O₂S | [2][6] |

| Molecular Weight | 342.58 g/mol | [2] |

| Appearance | Light yellow oily liquid | [6][7] |

| Boiling Point | 434.3 °C | [6] |

| Density | 0.926 g/cm³ | [6] |

| Solubility | Insoluble in water | [6] |

Core Application 1: Surface Modification via Self-Assembled Monolayers (SAMs)

The ability to control the chemistry of a surface at the molecular level is fundamental to fields ranging from biosensing to microelectronics. This compound is an exemplary molecule for this purpose through the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces.

Scientific Principle and Rationale

The formation of a SAM is a spontaneous process driven by two primary forces. First, the sulfur atom of the thiol group has a high affinity for gold, forming a stable, semi-covalent Au-S bond with an interaction energy of approximately 45 kcal/mol. This strong interaction anchors the molecules to the substrate. Second, the long, hydrophobic oleate chains arrange themselves to maximize van der Waals interactions, resulting in a densely packed, quasi-crystalline monolayer.

Causality for Use: Researchers choose this compound for SAM formation to create surfaces with specific, well-defined properties. The oleate tails form a terminal layer that is highly hydrophobic and non-polar. This can be used to:

-

Control Wettability: Create hydrophobic surfaces for microfluidic or coating applications.

-

Passivate Surfaces: Form a protective barrier against corrosion or unwanted chemical reactions.[8]

-

Study Interfacial Phenomena: Provide a model surface for fundamental studies of adhesion, lubrication, and protein adsorption.

-

Serve as a Foundation: Act as a well-defined initial layer upon which more complex, multi-layered structures can be built.

Caption: this compound forming a SAM on a gold surface.

Experimental Protocol: Preparation of a this compound SAM

This protocol outlines the standard procedure for forming a high-quality SAM on a gold-coated substrate, adapted from established methodologies.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

-

This compound

-

200-proof ethanol (spectroscopic grade)

-

Clean glass or polypropylene container with a sealable cap

-

Tweezers

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Substrate Cleaning (Self-Validation): A pristine surface is critical for a well-ordered monolayer. Sonicate the gold substrate in ethanol for 10-15 minutes to remove organic contaminants. Dry the substrate under a gentle stream of dry nitrogen. The surface should be visually clean and uniform.

-

Solution Preparation: Prepare a 1 mM solution of this compound in 200-proof ethanol. Ensure the thiol is fully dissolved. For a typical 10 mL solution, this involves a precise measurement of the thiol.

-

Immersion: Using clean tweezers, completely immerse the gold substrate into the thiol solution within the container. Minimize the substrate's exposure to ambient air to prevent contamination.

-

Inert Environment: To prevent oxidative side reactions, reduce the headspace in the container. Gently purge the container with dry nitrogen gas before sealing it tightly. Wrap the seal with Parafilm® for extra security.

-

Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, this extended period allows for molecular rearrangement and annealing, leading to a more ordered and densely packed film.

-

Rinsing: After assembly, remove the substrate from the solution with tweezers. Thoroughly rinse the surface with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

Drying: Dry the substrate again with a gentle stream of dry nitrogen. The functionalized substrate is now ready for characterization (e.g., contact angle measurement, ellipsometry) or further use.

Core Application 2: Nanoparticle Synthesis and Functionalization

This compound is a cornerstone ligand in the synthesis of high-quality, monodisperse nanoparticles (NPs), particularly magnetic iron oxide nanoparticles (IONPs) for biomedical and environmental applications.[4][9]

Scientific Principle and Rationale

In many synthesis methods, such as the thermal decomposition of organometallic precursors, nanoparticles are grown in a high-boiling point organic solvent. This compound plays the crucial role of a capping agent or surfactant .[4][10] Its oleate chain is soluble in the organic medium, while the ester/thiol head group coordinates to the surface of the nascent nanoparticle. This coating provides steric hindrance, which physically prevents the nanoparticles from aggregating.[4] This steric barrier is the key to controlling particle size and achieving a narrow size distribution (monodispersity), which is critical for predictable physical properties (e.g., magnetism) and biological behavior.

Causality for Use:

-

Size and Shape Control: The presence of this compound during synthesis is a primary determinant of the final nanoparticle size. By modulating its concentration, researchers can tune the particle dimensions.[11]

-

Colloidal Stability: The oleate coating renders the nanoparticles highly dispersible in non-polar solvents like toluene or hexane, creating stable colloidal suspensions (ferrofluids) that are essential for storage and further processing.[4][12]

-

A Platform for Further Functionalization: While the initial oleate coating makes the NPs hydrophobic, this is often a temporary state for biomedical applications, which require aqueous dispersibility. The thiol group provides a reactive handle for ligand exchange reactions. For instance, the oleate can be replaced with hydrophilic, thiol-terminated polymers like polyethylene glycol (PEG) to create biocompatible, water-soluble nanoparticles.[4][13]

Caption: Iron oxide core stabilized by this compound.

Workflow: Functionalization of Iron Oxide Nanoparticles

This workflow describes a typical co-precipitation synthesis followed by coating with this compound.

-

Core Synthesis: Iron (II) and Iron (III) chloride salts are dissolved in deionized water.

-

Co-precipitation: A base (e.g., ammonium hydroxide) is added rapidly under vigorous stirring and inert atmosphere. This causes the precipitation of black Fe₃O₄ nanoparticles.

-

Ligand Addition: A solution of this compound in an organic solvent is immediately added to the aqueous suspension.

-

Phase Transfer: The mixture is heated and stirred, causing the oleate to displace water molecules and bind to the nanoparticle surface. The now-hydrophobic nanoparticles transfer from the aqueous phase to the organic phase.

-

Purification (Self-Validation): The organic phase containing the coated nanoparticles is separated. It is washed multiple times with water to remove unreacted salts and excess base. The nanoparticles are then precipitated with a polar solvent like ethanol and collected via centrifugation or magnetic separation. This washing/precipitation cycle is repeated to ensure high purity. The ability to easily re-disperse the final product in a non-polar solvent like toluene is a key indicator of successful and stable surface coating.[9]

-

Characterization: The final product is characterized to confirm its properties.

| Characterization Technique | Purpose | Typical Result for Oleate-Coated IONPs | Reference(s) |

| TEM | Determine size, shape, and monodispersity | Spherical particles with a narrow size distribution (e.g., 10-15 nm) | [4][11] |

| FTIR Spectroscopy | Confirm surface coating | Peaks corresponding to C-H stretches (~2900 cm⁻¹) and C=O (~1700 cm⁻¹) of oleate | [4][10] |

| XRD | Identify crystalline structure of the core | Diffraction pattern matching the cubic spinel structure of Fe₃O₄ | [14][15] |

| VSM | Measure magnetic properties | Superparamagnetic behavior (no remanence or coercivity at room temp.) | [4][9] |

| TGA | Quantify the amount of organic coating | Weight loss step corresponding to the decomposition of the organic shell | [13] |

Core Application 3: A Building Block for Biocompatible Systems

The structural components of this compound make it a valuable building block for materials intended for biological applications, including drug delivery and biocompatible coatings.[16][17]

Scientific Principle and Rationale

The biocompatibility of oleate-based systems stems from the fact that oleic acid is a natural, monounsaturated fatty acid found abundantly in biological systems.[5][18] Materials incorporating it are often well-tolerated. The true power of this compound lies in the reactivity of its thiol group, which can participate in several key chemical transformations:

-

Thiol-ene "Click" Chemistry: The thiol group can react efficiently with alkene groups under UV initiation, allowing for the covalent attachment of the molecule to polymer backbones or other functional components.

-

Disulfide Bond Formation: Thiols can be oxidized to form reversible disulfide (S-S) bonds. This is the basis for creating cross-linked hydrogels or materials that can degrade in the reducing environment inside a cell, enabling triggered drug release.[19]

-

Michael Addition: Thiols can react with electron-poor double bonds, another efficient way to conjugate the molecule to drug carriers or biomolecules.

Causality for Use: By leveraging this reactivity, researchers can design sophisticated materials. For example, this compound can be used to functionalize alginate, a biocompatible polymer, to create nanoparticles capable of encapsulating and delivering hydrophobic drugs like curcumin.[20] In another context, polymers based on oleic acid and dynamic disulfide bonds have been developed as self-healing and reusable adhesives.[19] The combination of a biocompatible "body" (oleate) and a reactive "handle" (thiol) provides a versatile platform for creating functional biomaterials.

Caption: Logical workflow for using this compound in drug delivery.

Conclusion

This compound is far more than a simple chemical reagent; it is a molecular multitool for advanced research. Its bifunctional nature allows scientists to anchor molecules to surfaces with high affinity, control the growth and stability of nanoparticles with precision, and build complex, functional biomaterials from the ground up. By understanding the distinct roles of its thiol head and oleate tail, researchers can rationally design experiments to create novel materials and systems that address challenges in medicine, electronics, and materials science. As the demand for precisely engineered surfaces and biocompatible nanotechnologies continues to grow, the utility and importance of versatile molecules like this compound are set to expand even further.

References

- Self-assembled monolayers of O-(2-Mercaptoethyl). (2022). Accessed through Google Search.

- This compound CAS 59118-78-4. hefei tNj chemical. Accessed through Google Search.

- Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications. (2012). PMC - NIH. Accessed through Google Search.

- Self-Healing and Reprocessable Oleic Acid-Based Elastomer with Dynamic S-S Bonds as Solvent-Free Reusable Adhesive on Copper Surface. NIH. Accessed through Google Search.

- Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Accessed through Google Search.

- This compound CAS 59118-78-4 For Sale. Kerton Chemicals. Accessed through Google Search.

- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. Accessed through Google Search.

- Mercaptoethyl oleate | C20H38O2S | CID 6436848. PubChem - NIH. Accessed through Google Search.

- Effect of 2-mercaptoethanol as capping agent on ZnS nanoparticles: structural and optical characterization. (2025).

- Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. (2021). PMC - PubMed Central. Accessed through Google Search.

- Oleic acid and its potential health effects.

- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich. Accessed through Google Search.

- Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. (2022). MDPI. Accessed through Google Search.

- Preparing Self-Assembled Monolayers. Sigma-Aldrich. Accessed through Google Search.

- Thin Protective Coatings on Metals Formed by Organic Corrosion Inhibitors in Neutral Media. (2022). Accessed through Google Search.

- Nanoparticles: Properties, applications and toxicities. (2018). Arabian Journal of Chemistry. Accessed through Google Search.

- Multifunctional oleic acid functionalized iron oxide nanoparticles for antibacterial and dye degradation applications with magnetic recycling. (2024). Materials Advances (RSC Publishing). Accessed through Google Search.

- Magnetism of Nanoparticles: Effect of the Organic Coating. (2020). MDPI. Accessed through Google Search.

- (PDF) Surface-Functionalization of Oleate-Capped Nano-Emitters for Stable Dispersion in 3D-Printable Polymers.

- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). MDPI. Accessed through Google Search.

- Synthesis of Oleic Acid Functionalized Fe3O4 Magnetic Nanoparticles and Studying Their Interaction with Tumor Cells for Potential Hyperthermia Applications. (2025).

- MERCAPTOETHYL OLEATE. gsrs. Accessed through Google Search.

- Nanoparticles based on oleate alginate ester as curcumin delivery system. (2015). PubMed. Accessed through Google Search.

Sources

- 1. Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleic Acid: Structure, Sources, and Versatile Applications Across Industries - Amerigo Scientific [amerigoscientific.com]

- 6. tnjchem.com [tnjchem.com]

- 7. This compound CAS 59118-78-4 For Sale - Kerton Chemical [kerton-industry.com]

- 8. mdpi.com [mdpi.com]

- 9. Multifunctional oleic acid functionalized iron oxide nanoparticles for antibacterial and dye degradation applications with magnetic recycling - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Nanoparticles: Properties, applications and toxicities - Arabian Journal of Chemistry [arabjchem.org]

- 16. Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Self-Healing and Reprocessable Oleic Acid-Based Elastomer with Dynamic S-S Bonds as Solvent-Free Reusable Adhesive on Copper Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nanoparticles based on oleate alginate ester as curcumin delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Mercaptoethyl Oleate (CAS 59118-78-4): A Technical Guide to its Potential in Advanced Drug Delivery

This guide provides a comprehensive technical overview of 2-Mercaptoethyl oleate, a versatile molecule with significant, yet largely unexplored, potential in the field of drug delivery. While historically utilized as a heat stabilizer in industrial applications, its unique chemical structure—combining a lipophilic oleic acid tail with a reactive thiol headgroup—positions it as a valuable excipient for researchers, scientists, and drug development professionals. This document will delve into the core properties of this compound, its synthesis, and its prospective applications in the formulation of sophisticated drug delivery systems, drawing upon established principles of thiolated nanomaterials.

Introduction to this compound: Beyond an Industrial Additive

This compound (CAS 59118-78-4) is the ester of oleic acid and 2-mercaptoethanol.[1][2] Its structure features a long, unsaturated fatty acid chain, rendering it oil-soluble and biocompatible, coupled with a terminal sulfhydryl (-SH) group, which is a locus of versatile chemical reactivity.[1][2] This thiol group is the key to its potential in advanced drug delivery, offering a reactive handle for covalent modification and interaction with biological tissues.[3]

While its primary documented industrial application is as a heat stabilizer, particularly in the synthesis of organotin compounds for PVC, the physicochemical characteristics of this compound suggest a much broader utility, especially in the realm of functional excipients for drug formulation.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.

| Property | Value | References |

| CAS Number | 59118-78-4 | [1] |

| Molecular Formula | C₂₀H₃₈O₂S | [1][2] |

| Molecular Weight | 342.58 g/mol | [2] |

| Appearance | Light yellow oily liquid | [5] |

| Boiling Point | 434.3 °C | [6] |

| Density | 0.926 g/cm³ | [6] |

| Flash Point | 277.9 °C | [6] |

| Solubility | Insoluble in water | [6] |

| IUPAC Name | 2-sulfanylethyl (9Z)-octadec-9-enoate | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of oleic acid with 2-mercaptoethanol. This reaction can be catalyzed by an acid, and often involves the removal of water to drive the reaction to completion.

Representative Synthesis Protocol

This protocol describes a general method for the synthesis of this compound, which can be adapted and optimized for specific laboratory or scale-up requirements.

Materials:

-

Oleic acid

-

2-mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine oleic acid, a molar excess of 2-mercaptoethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Potential Applications in Drug Delivery

The true potential of this compound for advanced drug delivery lies in the strategic use of its thiol group. This functionality can be leveraged to create "smart" or "functional" nanoparticles with enhanced properties.

Mucoadhesive Formulations

The thiol group of this compound can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[3] This covalent interaction can significantly enhance the residence time of a drug formulation at mucosal surfaces (e.g., gastrointestinal, nasal, ocular), thereby improving drug absorption.

Thiolated Lipid Nanoparticles (LNPs)

This compound can be incorporated into the lipid matrix of nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). The thiol groups presented on the nanoparticle surface can offer several advantages:

-

Enhanced Stability: Inter-particle disulfide bond formation can crosslink the nanoparticles, improving their structural integrity and stability in biological fluids.

-

Controlled Release: The disulfide crosslinks can be designed to be cleaved in a reducing environment, such as the intracellular space, leading to a triggered release of the encapsulated drug.

-

Targeting: The thiol group can be used as a chemical handle to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for site-specific drug delivery.[3]

// Manual positioning of ThiolGroup relative to LipidMatrix // This is a conceptual representation } Caption: Conceptual model of a thiolated lipid nanoparticle.

Formulation of Thiolated Lipid Nanoparticles: A Representative Protocol

This protocol outlines a general method for preparing thiolated lipid nanoparticles using this compound, based on established techniques for similar lipid systems.

Materials:

-

Solid lipid (e.g., glyceryl monostearate)

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80)

-

Purified water

-

High-shear homogenizer or sonicator

Procedure:

-

Lipid Phase Preparation: Melt the solid lipid and this compound together at a temperature approximately 5-10 °C above the melting point of the solid lipid. Dissolve the lipophilic API in this molten lipid mixture.

-

Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer or sonicator for a specified time to form a coarse emulsion.

-

Nanoparticle Formation: Cool the emulsion down to room temperature while stirring to allow the lipid to recrystallize and form solid nanoparticles.

-

Purification (Optional): The nanoparticle dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Characterization of Thiolated Nanoparticles

Proper characterization is critical to ensure the quality, efficacy, and safety of the formulated nanoparticles. The following parameters are essential to evaluate.

| Parameter | Method | Typical Range/Value | Purpose |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50-300 nm, PDI < 0.3 | Influences stability, biodistribution, and cellular uptake. |

| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV | Indicates surface charge and predicts colloidal stability. |

| Entrapment Efficiency (%EE) | Spectrophotometry, HPLC | >70% | Quantifies the amount of drug successfully encapsulated. |

| Drug Loading (%DL) | Spectrophotometry, HPLC | 1-20% | Measures the percentage of drug relative to the total nanoparticle weight. |

| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical | Visualizes the shape and surface characteristics of the nanoparticles. |

| In Vitro Drug Release | Dialysis Bag Method | Sustained release profile | Determines the rate and mechanism of drug release from the nanoparticles. |

Safety and Handling

Based on available safety data sheets, this compound requires careful handling.[5] It is advised to avoid contact with skin and eyes and to use appropriate personal protective equipment, including gloves and safety glasses.[5] Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols.[5]

Conclusion and Future Perspectives

This compound presents a compelling opportunity for innovation in drug delivery. Its bifunctional nature, combining a lipid-soluble backbone with a reactive thiol group, makes it an ideal candidate for the development of functional excipients and advanced nanoparticle systems. While its application in this field is still in its infancy, the principles of thiolated materials are well-established, providing a strong rationale for its exploration. Future research should focus on the synthesis of high-purity, pharmaceutical-grade this compound and its formulation into various drug delivery platforms. Investigating its mucoadhesive properties, its potential for creating redox-sensitive release systems, and its utility as a linker for targeted therapies will be crucial next steps. For drug development professionals, this compound represents a valuable tool to overcome formulation challenges and to design next-generation drug delivery systems with enhanced efficacy and patient compliance.

References

-

Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. (2021). Advanced Science. Available at: [Link]

-

This compound(CAS:59118-78-4). Chemical Synthesis. Available at: [Link]

-

Mercaptoethyl oleate | C20H38O2S | CID 6436848. PubChem. Available at: [Link]

Sources

- 1. WO2019246203A1 - Lipid nanoparticle compositions for delivery of mrna and long nucleic acids - Google Patents [patents.google.com]

- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 3. US20200093936A1 - Therapeutic Targeting of Lipid Nanoparticles - Google Patents [patents.google.com]

- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020051243A1 - Lipid nanoparticles and methods of using thereof - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Mercaptoethyl oleate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Mercaptoethyl Oleate

This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 59118-78-4), a molecule of interest in various industrial applications, including the synthesis of organotin heat stabilizers.[1][2] While a complete set of publicly available, experimentally derived spectra is not consistently reported, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral characteristics for identification, purity assessment, and quality control.

Molecular Structure and its Spectroscopic Implications

This compound (C20H38O2S, Molecular Weight: 342.58 g/mol ) is an ester formed from oleic acid and 2-mercaptoethanol.[3][4] Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: a long aliphatic chain, a cis-alkene double bond, an ester linkage, and a terminal thiol group. Understanding the contribution of each of these components is crucial for accurate spectral interpretation.

Caption: Figure 1: Annotated Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the olefinic protons, the protons adjacent to the ester and thiol functionalities, the long aliphatic chain, and the terminal methyl group. The spectrum would typically be recorded in a deuterated solvent such as chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.34 | Multiplet | 2H | -CH=CH- | Olefinic protons in a cis configuration typically appear in this region.[5] |

| ~4.20 | Triplet | 2H | -O-CH₂-CH₂-SH | Protons on the carbon adjacent to the ester oxygen are deshielded. |

| ~2.75 | Quartet | 2H | -O-CH₂-CH₂-SH | Protons on the carbon adjacent to the sulfur atom. |

| ~2.30 | Triplet | 2H | -CH₂-C(=O)O- | Protons alpha to the carbonyl group. |

| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- | Allylic protons are slightly deshielded by the double bond.[5] |

| ~1.62 | Multiplet | 2H | -CH₂-CH₂-C(=O)O- | Protons beta to the carbonyl group. |

| ~1.55 | Triplet | 1H | -SH | The thiol proton signal can be broad and its position is concentration-dependent. |

| ~1.28 | Broad Singlet | ~20H | -(CH₂)n- | Overlapping signals from the methylene groups of the long aliphatic chain.[5] |

| ~0.88 | Triplet | 3H | -CH₃ | Terminal methyl group protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the mercaptoethyl group, and the carbons of the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174.0 | -C=O | The ester carbonyl carbon is significantly deshielded. |

| ~130.0 | -CH=CH- | Olefinic carbons. In many long-chain unsaturated esters, the two olefinic carbon signals are very close.[5] |

| ~63.5 | -O-CH₂- | Carbon adjacent to the ester oxygen. |

| ~34.4 | -CH₂-C(=O)O- | Carbon alpha to the carbonyl group. |

| ~31.9 | Aliphatic -CH₂- | Methylene carbon adjacent to the terminal methyl group. |

| ~29.0-29.8 | Aliphatic -(CH₂)n- | A cluster of signals from the methylene carbons in the aliphatic chain.[5] |

| ~27.2 | -CH₂-CH= | Allylic carbons. |

| ~24.9 | -CH₂-CH₂-C(=O)O- | Carbon beta to the carbonyl group. |

| ~24.0 | -CH₂-SH | Carbon adjacent to the thiol group. |

| ~22.7 | -CH₂-CH₃ | Methylene carbon adjacent to the terminal methyl group. |

| ~14.1 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Caption: Figure 3: Workflow for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Method Setup: Set the parameters for the ionization source (e.g., electrospray voltage, nebulizer gas flow, drying gas temperature for ESI) and the mass analyzer (e.g., scan range, scan rate).

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the theoretically calculated values.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data and outlines standardized protocols for their acquisition. By correlating the predicted data with experimentally obtained spectra, researchers can confidently verify the identity, structure, and purity of this compound, ensuring its suitability for downstream applications.

References

- Ambeed. (n.d.). 59118-78-4|this compound.

-

National Center for Biotechnology Information. (n.d.). Mercaptoethyl oleate. PubChem Compound Database. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChemLite. (n.d.). This compound (C20H38O2S). Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 59118-78-4. Retrieved from [Link]

-

TNJ Chemical. (n.d.). Technical Specifications of this compound for Industrial Use. Retrieved from [Link]

-

ResearchGate. (2014). Is there a standard 1H NMR spectra for 2-mercaptoethanol?. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanol, 2-mercapto- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

LookChem. (n.d.). CAS:59118-78-4 C20H38O2S this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Octanamide,N-(2mercaptoethyl)-with Retention Time.... Retrieved from [Link]

-

White Rose Research Online. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate. Retrieved from [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

-

ResearchGate. (n.d.). FT-IR spectra of showing the conversion of oleic acid to ethyl oleate in presence of the nanocomposites. Retrieved from [Link]

Sources

Thermal Stability and Decomposition of 2-Mercaptoethyl Oleate: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoethyl oleate (CAS 59118-78-4) is a key intermediate, notably in the synthesis of organotin heat stabilizers for polymers.[1][2] Its performance and the stability of the final products are intrinsically linked to its behavior at elevated temperatures encountered during processing and application. This technical guide provides a comprehensive analysis of the thermal stability of this compound. Lacking direct, published decomposition studies, this paper synthesizes information from analogous structures—oleic acid esters and thioesters—to propose primary decomposition pathways. We further detail the essential analytical methodologies required to investigate these predictions, offering field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide serves as a foundational resource for predicting, analyzing, and mitigating the thermal degradation of this compound.

Introduction: Chemical Profile and Industrial Relevance

This compound is a long-chain fatty acid ester containing a terminal thiol group. Its structure combines the reactivity of a thiol, the properties of an ester, and the long alkyl chain of oleic acid. This unique combination makes it a valuable precursor, particularly as a chain-transfer agent or stabilizer intermediate in polymer chemistry.[3] A fundamental understanding of its thermal limits is paramount for optimizing manufacturing processes, ensuring product quality, and predicting long-term stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59118-78-4 | [1][3] |

| Molecular Formula | C20H38O2S | [1][3] |

| Molecular Weight | 342.58 g/mol | [2][3] |

| Appearance | Light yellow oily liquid | [1][2] |

| Boiling Point | 434.3°C at 760 mmHg | [4][5] |

| Flash Point | 277.9°C | [1][4] |

| Density | 0.926 g/cm³ | [1][5] |

| Chemical Stability | Stable under recommended storage conditions | [4] |

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to occur via three competing pathways, dictated by the weakest bonds in the molecule and the surrounding atmosphere. The cleavage can be initiated at the ester linkage, the thioether functionality, or along the unsaturated oleate backbone.

Pathway A: Ester Pyrolysis via β-Elimination

One of the classic thermal degradation routes for esters possessing a β-hydrogen on the alcohol moiety is a non-radical, intramolecular elimination reaction (pyrolysis).[6] This concerted reaction proceeds through a six-membered transition state, resulting in the formation of a carboxylic acid and an alkene. For this compound, this would yield oleic acid and thioethylene (vinyl mercaptan), which is unstable and may further react.

Pathway B: Thioester Bond Scission

The carbon-sulfur bond is generally weaker than a carbon-oxygen bond, making the thioester linkage a potential point of thermal failure.[7] Homolytic cleavage could lead to the formation of an acyl radical and a mercaptoethyl radical. These highly reactive species would then propagate further decomposition through hydrogen abstraction, disproportionation, or recombination reactions, leading to a complex mixture of secondary products.

Pathway C: Oleate Chain Autoxidation and Fragmentation

In the presence of oxygen, the unsaturated oleate chain is highly susceptible to autoxidation, a free-radical chain reaction that is accelerated by heat.[8] The process begins with the formation of hydroperoxides at the allylic positions to the double bond.[8][9] These hydroperoxides are thermally unstable and decompose to form alkoxy and hydroxy radicals, which trigger a cascade of fragmentation reactions. This pathway is the primary source of volatile degradation products such as aldehydes, ketones, and shorter-chain carboxylic acids that can contribute to discoloration and off-odors.[9][10]

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition products of this compound. The workflow below outlines a robust strategy for gathering comprehensive data.

Sources

- 1. tnjchem.com [tnjchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 8. tdx.cat [tdx.cat]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Purity Analysis of Commercially Available 2-Mercaptoethyl Oleate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mercaptoethyl oleate is a versatile thioester with significant potential in drug delivery and specialty chemical synthesis. The purity of this compound is a critical parameter, directly impacting its reactivity, stability, and safety, particularly in pharmaceutical applications. Impurities can introduce variability in research outcomes and pose risks in final products. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering a multi-faceted analytical strategy. It is designed to equip researchers, scientists, and drug development professionals with the expertise to thoroughly assess the quality of this crucial raw material, ensuring the integrity and reproducibility of their work.

The Criticality of Purity: Understanding this compound

This compound is synthesized through the esterification of oleic acid with 2-mercaptoethanol. Its bifunctional nature, featuring a long hydrophobic oleate chain and a reactive thiol group, underpins its utility. However, the manufacturing process and subsequent storage are susceptible to introducing a variety of impurities. In the context of drug development, these impurities can have far-reaching consequences, including altered bioavailability of the active pharmaceutical ingredient (API), induction of toxicity, and compromised stability of the final formulation. A robust analytical approach to purity determination is therefore an indispensable component of quality control.

A Universe of Impurities: What to Look For

A systematic purity analysis begins with an understanding of the potential impurities that may be present in this compound. These can be broadly classified as:

-

Unreacted Starting Materials: The most common process-related impurities are residual oleic acid and 2-mercaptoethanol.

-

Synthesis By-products: These may include dimers of 2-mercaptoethanol (2,2'-dithiodiethanol) and other by-products of the esterification reaction.

-

Degradation Products: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(2-oleoyloxyethyl) disulfide. Hydrolysis of the ester linkage can regenerate oleic acid and 2-mercaptoethanol.[1][2][3][4]

-

Isomers and Related Fatty Acids: Commercial oleic acid is often not pure and can contain other fatty acids and isomers with different double bond positions, which will be carried through to the final product.[5][6][7][8][9]

-

Residual Solvents and Catalysts: Solvents and catalysts employed in the synthesis may persist in the final product.

The following diagram illustrates the logical flow of impurity identification and analysis:

Caption: Logical workflow for impurity analysis of this compound.

A Multi-modal Analytical Toolkit for Comprehensive Purity Profiling

A single analytical technique is insufficient to provide a complete picture of the purity of this compound. A combination of chromatographic, spectroscopic, and titrimetric methods is essential for a thorough evaluation.

Chromatographic Techniques: The Power of Separation

Chromatography is fundamental to purity analysis, enabling the separation and quantification of the main component from its impurities.

Rationale: GC is ideal for the analysis of volatile and semi-volatile compounds. It is particularly effective for quantifying residual starting materials like 2-mercaptoethanol and detecting volatile by-products. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometry (MS) detector provides definitive identification.[10][11]

Experimental Protocol: GC-FID for Residual 2-Mercaptoethanol

-

Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like dichloromethane.

-

Standard Preparation: Prepare a series of calibration standards of 2-mercaptoethanol in the same solvent, bracketing the expected impurity concentration range.

-

GC-FID Conditions:

-

Column: A polar capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal peak shape of the thiol.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 240 °C at 10 °C/min, with a final hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Analysis and Quantification: Inject the sample and standards. The 2-mercaptoethanol peak is identified by comparing its retention time with the standard. A calibration curve is constructed by plotting the peak area versus concentration for the standards, from which the concentration in the sample is determined.

Rationale: HPLC is indispensable for separating non-volatile and thermally unstable compounds. It is the preferred method for quantifying unreacted oleic acid, the disulfide degradation product, and other high-molecular-weight impurities.[12][13][14][15][16] A UV detector can be used for compounds with a chromophore, while an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides near-universal detection for non-volatile analytes.

Experimental Protocol: HPLC-UV/ELSD for Oleic Acid and Disulfide Impurity

-

Sample Preparation: Accurately weigh about 20 mg of the this compound sample into a 10 mL volumetric flask and dissolve in the mobile phase.

-

Standard Preparation: Prepare individual stock solutions of oleic acid and the synthesized bis(2-oleoyloxyethyl) disulfide impurity. Create a series of mixed calibration standards by diluting the stock solutions with the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.[12][13]

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 60% to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm for oleic acid; ELSD with nebulizer at 40 °C, evaporator at 60 °C, and gas flow at 1.5 L/min for universal detection.

-

-

Analysis and Quantification: Similar to the GC protocol, peaks are identified by retention time, and quantification is achieved using a calibration curve.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide crucial information for structural confirmation and identification of the main component and its impurities.

Rationale: NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR can confirm the identity of this compound and can be used for the identification and quantification of impurities, often without the need for individual reference standards, by using a certified internal standard.[17][18] The ratio of proton integrals corresponding to specific functional groups provides a relative quantification of the main component and impurities.

Rationale: FTIR is a rapid, non-destructive technique that identifies the functional groups present. The spectrum of this compound should exhibit a characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹, a C-O stretch around 1160 cm⁻¹, and a weak S-H stretch around 2550 cm⁻¹.[19][20][21][22][23] The absence of a broad O-H stretch from a carboxylic acid (around 3000 cm⁻¹) is indicative of low levels of residual oleic acid.

Rationale: MS provides the molecular weight of the compound and its fragmentation pattern. When coupled with chromatography (GC-MS or LC-MS), it is a definitive tool for impurity identification, enabling the structural elucidation of unknown compounds.[24]

Titrimetric Methods: Precise Functional Group Quantification

Rationale: Titration is a classic and highly accurate method for quantifying specific functional groups.

-

Acid Value Titration: This method quantifies free carboxylic acids, such as unreacted oleic acid. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a base like potassium hydroxide.

-

Iodometric Titration for Thiol Content: This titration specifically measures the free thiol content, providing an accurate assay of the active this compound.[25][26][27]

A Synopsis of Analytical Data

A comprehensive purity assessment requires the consolidation and interpretation of data from all applied techniques.

| Analytical Technique | Parameter Measured | Key Impurities Detected/Quantified |

| GC-FID | Assay of volatile components | Residual 2-mercaptoethanol, residual solvents |

| HPLC-UV/ELSD | Assay of non-volatile components | Unreacted oleic acid, bis(2-oleoyloxyethyl) disulfide |

| NMR Spectroscopy | Structural confirmation, relative quantification | All proton-containing impurities |

| FTIR Spectroscopy | Presence of functional groups | Residual oleic acid (O-H stretch) |

| Acid Value Titration | Free carboxylic acid content | Unreacted oleic acid |

| Iodometric Titration | Free thiol content | Assay of this compound |

Conclusion: Towards a Holistic Quality Assurance Strategy

The purity analysis of commercially available this compound necessitates a holistic and multi-faceted approach. By integrating the separation capabilities of chromatography, the structural insights from spectroscopy, and the quantitative precision of titrimetry, a comprehensive quality profile can be established. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently assess the purity of this compound, thereby ensuring the reliability of their research and the safety and efficacy of their products. Adherence to these principles will undoubtedly contribute to more robust and reproducible scientific outcomes.

References

- Gescher, J., & Fuchs, G. (2004). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Journal of Bacteriology, 186(20), 6680–6689.

- Saville, B. (1961). A Simple Titrimetric Method for the Assay of Thiols. The Analyst, 86(1018), 29–30.

- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). Journal of the Brazilian Chemical Society, 23(4), 745–752.

- Kalin, D. C. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. IntechOpen.

- Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. (2018). Energy & Fuels, 32(11), 11654–11661.

-

Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciELO. Retrieved from [Link]

- A simple titrimetric method for the assay of thiols. (1961). Analyst (RSC Publishing).

-

(a) Schematic illustrating the degradation of thioester-containing... (n.d.). ResearchGate. Retrieved from [Link]

- Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). Biomacromolecules.

- Analysis of in vivo levels of acyl-thioesters with gas chromatography/mass spectrometry of the butylamide deriv

-

Thioester. (n.d.). In Wikipedia. Retrieved from [Link]

- Purification of oleic acid and linoleic acid. (2025).

- Iodimetric Titration of Sulfur Compounds in Alkaline Medium. (n.d.).

- Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. (2022). Macromolecules.

- Determination of thiols by conductometric titration with mercury(II) chloride in water and in N,N-dimethylformamide. (n.d.). Analytical Chemistry.

-

oleic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. (n.d.).

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.

-

Oleic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube. Retrieved from [Link]

- Method of purifying oleic acid. (n.d.).

- FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. (2015). Der Pharma Chemica.

- What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ. (2025). MicroSolv.

-

Mercaptoethyl oleate. (n.d.). PubChem. Retrieved from [Link]

-

Oleic Acid. (n.d.). PubChem. Retrieved from [Link]

-

CAS:59118-78-4 C20H38O2S this compound. (n.d.). LookChem. Retrieved from [Link]

- GC-MS analysis of thiols from air: what are options to concentrate sapmple? (2018).

- Quantification of Esters by GC-MS. (2011).

-

How Can You Determine Fatty Acid Composition Using Gas Chromatography? (2025, July 1). YouTube. Retrieved from [Link]

-

NMR. (n.d.). AOCS. Retrieved from [Link]

-

Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek. Retrieved from [Link]

Sources

- 1. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Oleic acid - Wikipedia [en.wikipedia.org]

- 8. US4601856A - Method of purifying oleic acid - Google Patents [patents.google.com]

- 9. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC Analysis of Fatty Acid Methyl Esters (FAMES) on SUPELCOSIL LC-18 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scielo.br [scielo.br]

- 17. aocs.org [aocs.org]

- 18. magritek.com [magritek.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. rockymountainlabs.com [rockymountainlabs.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. youtube.com [youtube.com]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Analysis of in vivo levels of acyl-thioesters with gas chromatography/mass spectrometry of the butylamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A simple titrimetric method for the assay of thiols - Analyst (RSC Publishing) [pubs.rsc.org]

- 26. A simple titrimetric method for the assay of thiols - Analyst (RSC Publishing) [pubs.rsc.org]

- 27. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Functionalized Oleic Acid Esters: A Technical Guide to Synthesis, Properties, and Advanced Research Applications

Executive Summary

Oleic acid, an abundant monounsaturated fatty acid, represents a pivotal renewable feedstock for the chemical industry. Its inherent chemical functionalities—a carboxylic acid head and a single double bond in the alkyl chain—provide a versatile platform for a multitude of chemical modifications. Esterification of the carboxylic group is often the first step, yielding oleic acid esters that can be further functionalized to create a diverse array of molecules with tailored properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and application of these functionalized esters. We will delve into the core chemistries that unlock their potential and highlight their emerging roles in drug delivery, nanotechnology, polymer science, and as high-performance biolubricants. This document is structured to provide not just procedural knowledge, but also the underlying scientific principles that govern the selection of synthetic routes and the resulting material properties, thereby empowering researchers to innovate in their respective fields.

Introduction: Oleic Acid as a Premier Green Chemistry Platform

The increasing demand for sustainable and biodegradable materials has catalyzed a shift from petrochemical feedstocks to renewable resources.[1][2] Vegetable oils are at the forefront of this transition, being abundant, cost-effective, and environmentally benign.[1] Oleic acid (C18:1), a primary constituent of oils like olive and high-oleic sunflower oil, is particularly advantageous due to its single point of unsaturation.[3] This monounsaturated nature imparts greater oxidative stability compared to polyunsaturated fatty acids, while still offering a reactive site for a wide range of chemical transformations.

The basic structure of oleic acid, featuring a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, makes it an amphiphilic molecule with inherent surfactant properties.[4] Esterification of the carboxylic acid group is a common initial modification that enhances its utility, leading to a class of compounds known as oleic acid esters. These esters can then be further modified at the double bond to introduce new functional groups, dramatically expanding their physicochemical properties and potential applications.[2]

This guide will systematically explore the chemical pathways to functionalized oleic acid esters and their subsequent applications in cutting-edge research areas.

Core Functionalization Chemistries of Oleic Acid and its Esters

The versatility of oleic acid esters stems from the two primary reactive sites: the ester group and the C9-C10 double bond. A variety of chemical strategies can be employed to modify these sites, either sequentially or concurrently.

Esterification and Transesterification